molecular formula C20H22N4O5 B2726772 N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide CAS No. 1170843-84-1

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide

Cat. No.: B2726772
CAS No.: 1170843-84-1
M. Wt: 398.419
InChI Key: OQZUMXILOHFSCX-UHFFFAOYSA-N
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Description

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a urea linkage, and a propionamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Urea linkage formation: The benzo[d][1,3]dioxole derivative is reacted with an isocyanate to form the urea linkage.

    Attachment of the propionamide group: The final step involves the reaction of the intermediate with propionyl chloride in the presence of a base to form the propionamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The urea linkage can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-acetamidobenzamide: Similar structure but with an acetamide group instead of a propionamide group.

    N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-benzamidobenzamide: Contains a benzamide group instead of a propionamide group.

Uniqueness

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propionamide group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)ethyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-2-18(25)23-14-5-3-13(4-6-14)19(26)21-9-10-22-20(27)24-15-7-8-16-17(11-15)29-12-28-16/h3-8,11H,2,9-10,12H2,1H3,(H,21,26)(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZUMXILOHFSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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